5-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid (22)
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Overview
Description
5-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid is a complex organic compound with a molecular formula of C17H14N2O7S. This compound features a unique structure that includes a thiazolidine ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. Specific reagents and catalysts, such as palladium or boron compounds, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylisothiazolidin-3-one-1,1-dioxide: Another thiazolidine derivative with similar biological activities.
Thiazolidin-4-one derivatives: Known for their diverse pharmacological properties
Uniqueness
5-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-5-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S/c20-14-6-3-11(9-13(14)17(23)24)18-16(22)10-1-4-12(5-2-10)19-15(21)7-8-27(19,25)26/h1-6,9,20H,7-8H2,(H,18,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJSNWNHORDFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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